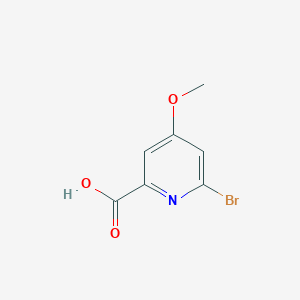
6-Bromo-4-methoxypicolinic acid
Übersicht
Beschreibung
6-Bromo-4-methoxypicolinic acid is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . The compound is a white to off-white solid .
Molecular Structure Analysis
The IUPAC name for 6-Bromo-4-methoxypicolinic acid is 6-bromo-4-methoxy-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C7H6BrNO3/c1-12-4-2-5 (7 (10)11)9-6 (8)3-4/h2-3H,1H3, (H,10,11) .Physical And Chemical Properties Analysis
6-Bromo-4-methoxypicolinic acid is a white to off-white solid . The compound should be stored in a refrigerator . It is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Regioselective Bromination and Methoxylation : The regioselective bromination of indolines, a process related to the synthesis of compounds like 6-Bromo-4-methoxypicolinic acid, has been studied. This involves the conversion of 6-bromoindolines to 6-methoxyindolines and indoles, highlighting a method for introducing bromo and methoxy groups at specific positions on aromatic compounds (Miyake & Kikugawa, 1983).
Biodegradation and Environmental Impact
- Biodegradation of Picolinic Acid Derivatives : Research on the biodegradation of picolinic acid (a related compound to 6-Bromo-4-methoxypicolinic acid) by Rhodococcus sp. PA18 has been conducted. This bacterium aerobically utilizes picolinic acid, transforming it into 6-hydroxypicolinic acid, a major metabolite. This study is relevant for understanding the environmental fate and potential bioremediation of picolinic acid derivatives (Zhang et al., 2019).
Antioxidant and Biological Activities
Antioxidant Properties of Bromophenols : A study identified novel bromophenols, including structures similar to 6-Bromo-4-methoxypicolinic acid, with significant antioxidant activities. These compounds were synthesized from benzoic acids and methoxylated bromophenols and demonstrated potent antioxidant activities, highlighting their potential application in food or pharmaceutical industries as natural antioxidants (Öztaşkın et al., 2017).
Synthesis of Bromophenol Derivatives and Antioxidant Evaluation : Another study synthesized derivatives of bromophenols and evaluated their antioxidant properties. These compounds, related to 6-Bromo-4-methoxypicolinic acid, showed effective antioxidant power and radical scavenging abilities, further underscoring the potential of bromophenols in pharmaceutical and food industries (Çetinkaya et al., 2012).
Applications in Soil Chemistry
- Ferulic Acid in Soil Chemistry : A study on the sorption of ferulic acid in soils offers insights into the behavior of similar compounds like 6-Bromo-4-methoxypicolinic acid in the soil environment. This research is significant for understanding the physicochemical interactions and potential environmental roles of similar aromatic compounds in soils (Dalton, Blum, & Weed, 1989).
Antimicrobial Activities and DNA Interactions
- Antimicrobial Activities of Pyridine Derivatives : The study of pyridine derivatives, including compounds structurally related to 6-Bromo-4-methoxypicolinic acid, has been conducted to assess their antimicrobial activities and DNA interactions. These findings are relevant for the development of new antimicrobial agents and understanding the molecular interactions with DNA (Tamer et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPDRVYDNGOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261821 | |
| Record name | 6-Bromo-4-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methoxypicolinic acid | |
CAS RN |
1060805-13-1 | |
| Record name | 6-Bromo-4-methoxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methoxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



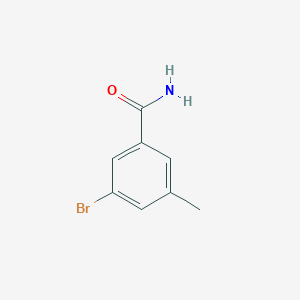

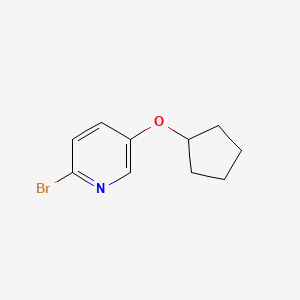
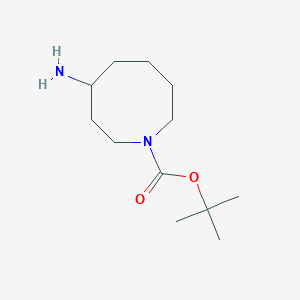
![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)

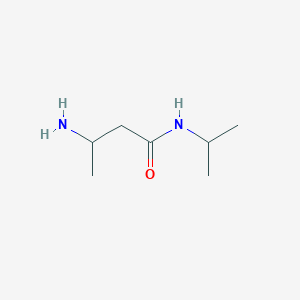
![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)

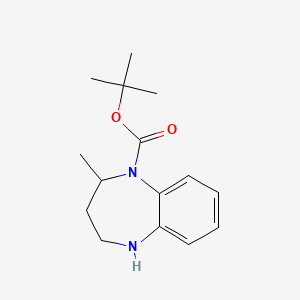
![5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525949.png)
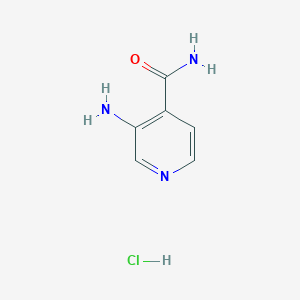
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)